

Unveiling the Solid-State Architecture of 4-Phenylmorpholine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of **4-phenylmorpholine**, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details the experimental protocols for determining its crystalline architecture and explores its potential interactions within biological systems.

Crystal Structure and Physicochemical Properties

4-Phenylmorpholine presents as a white to off-white crystalline solid. A summary of its key physicochemical properties is provided below.

| Property | Value | Reference |
|-------------------|-----------------------|---------------|
| Molecular Formula | C10H13NO | INVALID-LINK |
| Molecular Weight | 163.22 g/mol | INVALID-LINK |
| CAS Number | 92-53-5 | INVALID-LINK |
| Melting Point | 51-54 °C | Sigma-Aldrich |
| Boiling Point | 165-170 °C at 45 mmHg | Sigma-Aldrich |
| IUPAC Name | 4-phenylmorpholine | PubChem |



A crystal structure for **4-Phenylmorpholine** is available in the Crystallography Open Database (COD) under the identification code 7704780.[1] However, detailed crystallographic data such as unit cell parameters, bond lengths, and bond angles could not be retrieved from the publicly available resources at the time of this report. For a complete quantitative analysis, direct access to the corresponding Crystallographic Information File (CIF) from the COD is recommended.

Experimental Protocols

The determination of the crystal structure of **4-phenylmorpholine** involves a series of well-defined experimental procedures, from synthesis and crystallization to X-ray diffraction analysis.

Synthesis and Crystallization of 4-Phenylmorpholine

Synthesis:

A common method for the synthesis of **4-phenylmorpholine** involves the reaction of aniline with di(2-chloroethyl) ether in the presence of a base. An alternative route is the dehydration of N,N-di(2-hydroxyethyl)aniline.

Crystallization for Single-Crystal X-ray Diffraction:

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

- Solvent Selection: A suitable solvent or solvent system is chosen in which 4phenylmorpholine has moderate solubility. Common solvents for crystallization of organic
 compounds include ethanol, methanol, acetone, and ethyl acetate, or mixtures thereof.
- Solution Preparation: A saturated or near-saturated solution of purified 4-phenylmorpholine is prepared at an elevated temperature.
- Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent at a constant temperature.



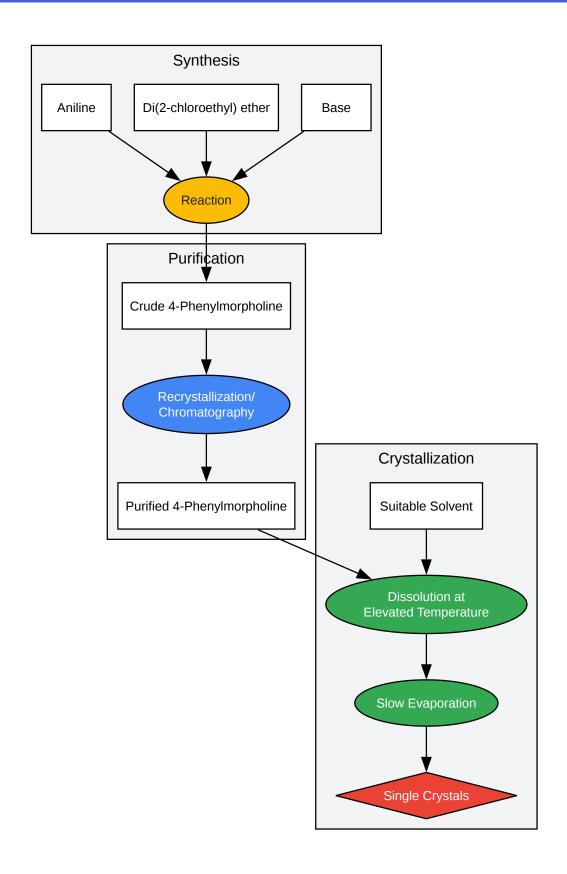




• Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction will form. These crystals are then carefully harvested.

The workflow for obtaining single crystals is depicted in the following diagram:





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Figure 1. Workflow for the synthesis and crystallization of **4-phenylmorpholine**.



Single-Crystal X-ray Diffraction (SC-XRD)

The following protocol outlines the general steps for the determination of the crystal structure of **4-phenylmorpholine** using a single-crystal X-ray diffractometer.

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a
goniometer head using a cryo-loop and a cryo-protectant (e.g., paratone-N oil) if data is to be
collected at low temperatures.

Data Collection:

- The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
- A preliminary screening is performed to determine the crystal quality and unit cell parameters.
- A full sphere of diffraction data is collected by rotating the crystal in a monochromatic Xray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector).

Data Reduction:

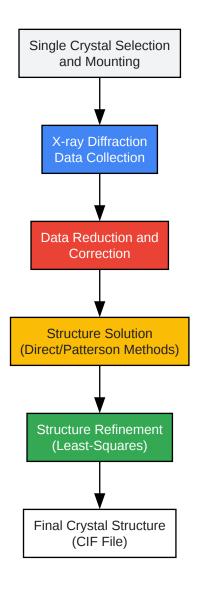
- The raw diffraction images are processed to integrate the intensities of the individual reflections.
- Corrections are applied for factors such as Lorentz and polarization effects, absorption, and crystal decay.

Structure Solution and Refinement:

- The crystal system and space group are determined from the diffraction data.
- The initial crystal structure is solved using direct methods or Patterson methods.
- The structural model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.



The logical flow of single-crystal X-ray diffraction analysis is illustrated below:



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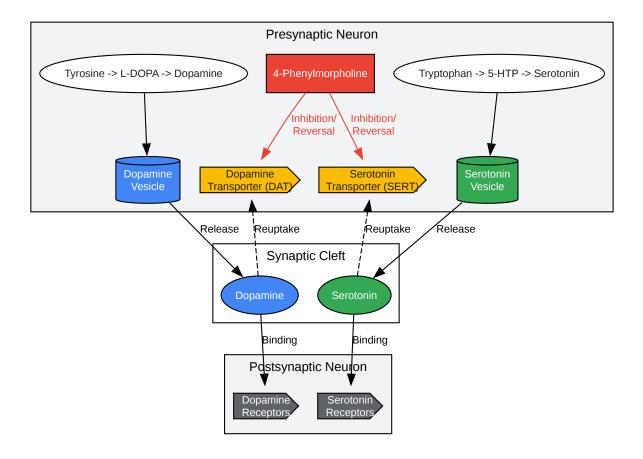
Figure 2. Logical workflow for single-crystal X-ray diffraction analysis.

Potential Biological Signaling Pathways

Substituted phenylmorpholines are known to interact with monoamine neurotransmitter systems in the central nervous system.[2] These compounds can act as releasing agents or reuptake inhibitors of key neurotransmitters such as dopamine and serotonin. While the specific signaling pathways of **4-phenylmorpholine** have not been extensively elucidated, a proposed general mechanism of action based on related compounds involves the modulation of monoamine transporters.



The following diagram illustrates the potential interaction of a phenylmorpholine derivative with dopaminergic and serotonergic synapses:



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Figure 3. Proposed interaction of **4-phenylmorpholine** with monoamine transporters.

This guide provides a foundational understanding of the crystal structure analysis of **4-phenylmorpholine**. For researchers in drug discovery and development, a detailed knowledge of the solid-state properties and potential biological targets of such molecules is crucial for the rational design of novel therapeutics. Further experimental studies are warranted to fully elucidate the specific crystallographic details and the precise molecular pharmacology of **4-phenylmorpholine**.



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References

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